3-{3-Nitro-4-methoxyphenyl}acrylic acid
Overview
Description
3-{3-Nitro-4-methoxyphenyl}acrylic acid is an organic compound with the molecular formula C10H9NO5 It is a derivative of cinnamic acid, characterized by the presence of a nitro group and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Nitro-4-methoxyphenyl}acrylic acid typically involves the reaction of 3-nitro-4-methoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-Nitro-4-methoxyphenyl}acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-{3-Amino-4-methoxyphenyl}acrylic acid.
Reduction: 3-{3-Nitro-4-methoxyphenyl}propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{3-Nitro-4-methoxyphenyl}acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-Nitro-4-methoxyphenyl}acrylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-{3-Nitro-4-hydroxyphenyl}acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-{3-Nitro-4-methylphenyl}acrylic acid: Similar structure but with a methyl group instead of a methoxy group.
3-{3-Nitro-4-ethoxyphenyl}acrylic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-{3-Nitro-4-methoxyphenyl}acrylic acid is unique due to the presence of both a nitro group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPILCFVGFXZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356327 | |
Record name | 3-{3-nitro-4-methoxyphenyl}acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58435-22-6 | |
Record name | 3-{3-nitro-4-methoxyphenyl}acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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